molecular formula C14H27N3O2 B1293067 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine CAS No. 1119450-06-4

1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine

Cat. No.: B1293067
CAS No.: 1119450-06-4
M. Wt: 269.38 g/mol
InChI Key: TZYZRTXTLTXIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with an acetylating agent to form an acetylated piperidine intermediate. This intermediate is then reacted with 3-morpholin-4-ylpropylamine under controlled conditions to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is employed in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Acetyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(3-morpholin-4-ylpropylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-13(18)17-7-3-14(4-8-17)15-5-2-6-16-9-11-19-12-10-16/h14-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYZRTXTLTXIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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